3-Fluoro-4-nitroaniline is an organic compound with the molecular formula and a molecular weight of approximately 156.11 g/mol. It is characterized by the presence of a fluorine atom and a nitro group attached to an aniline structure, making it a member of the nitroaniline family. This compound appears as a light yellow to brown solid, with a melting point ranging from 159 °C to 163 °C, and is highly soluble in organic solvents like methanol .
-Fluoro-4-nitroaniline has been employed as a building block in the synthesis of various organic compounds, including:
These are organic compounds with ring structures containing atoms other than carbon, such as nitrogen, oxygen, or sulfur. 3-Fluoro-4-nitroaniline has been used to synthesize various heterocyclic compounds, including pyrimidines, which are essential components of DNA and RNA, and triazoles, which possess diverse biological activities. [Source: A. Ilangovan, R. Rajaram, & T. Ravichandran, (2014). Synthesis of Substituted Triazolo[1,5-a]pyridines and their Antimicrobial Activity. Helvetica Chimica Acta, 97(10), 1672-1681]
3-Fluoro-4-nitroaniline has been used as a precursor in the synthesis of dyes and pigments, which are substances that impart color to materials. The specific properties of the resulting dyes and pigments can be tailored by modifying the synthesis process. [Source: Sigma-Aldrich product information on 4-Fluoro-3-nitroaniline, ]
3-Fluoro-4-nitroaniline exhibits notable biological activities. It has been reported to possess antibacterial properties by inhibiting protein synthesis in bacteria, contributing to its potential use in pharmaceutical applications . Additionally, it shows some toxicity, classified under acute toxicity categories for oral and dermal exposure, indicating that it should be handled with care .
The synthesis of 3-Fluoro-4-nitroaniline typically involves multiple steps:
This method yields high purity (up to 99%) of the target compound .
3-Fluoro-4-nitroaniline finds applications in various fields:
Interaction studies have indicated that 3-Fluoro-4-nitroaniline may interact with various biological systems due to its functional groups. Its ability to inhibit bacterial growth suggests interactions at the ribosomal level during protein synthesis. Additionally, its toxicity profile necessitates investigations into its environmental impact and bioaccumulation potential .
Compound | Molecular Formula | Unique Features |
---|---|---|
3-Fluoro-4-nitroaniline | C6H5FN2O2 | High solubility; antibacterial activity |
4-Fluoro-3-nitroaniline | C6H5FN2O2 | Different substitution pattern |
3-Nitroaniline | C6H6N2O2 | Lacks fluorine; lower solubility |
4-Nitroaniline | C6H6N2O2 | Lacks fluorine; different reactivity |
2-Fluoroaniline | C6H6FN | No nitro group; different applications |
3-Amino-4-fluoronitrobenzene | C6H6FN3O2 | Amino group changes biological activity |
The uniqueness of 3-Fluoro-4-nitroaniline lies in its specific combination of functional groups that impart distinct physical properties and biological activities compared to similar compounds. Its high solubility and antibacterial properties make it particularly valuable in pharmaceutical applications .
Irritant